sabinene hydrate chemical properties and structure
sabinene hydrate chemical properties and structure
An In-depth Technical Guide on Sabinene Hydrate: Chemical Properties and Structure
Introduction
Sabinene hydrate (also known as 4-thujanol) is a bicyclic monoterpene alcohol, a class of naturally occurring organic compounds.[1] It is a significant component in the essential oils of various plants, contributing to their aromatic and bioactive properties.[2] Sabinene hydrate exists as stereoisomers, primarily cis-sabinene hydrate and trans-sabinene hydrate, which differ in the spatial arrangement of their atoms.[3][4] These compounds are of considerable interest to researchers in pharmacology, fragrance, and food science due to their potential antimicrobial, antioxidant, and anti-inflammatory properties.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for sabinene hydrate, tailored for professionals in research and drug development.
Chemical Structure
Sabinene hydrate is classified as a bicyclic monoterpenoid.[3][4] Its core structure consists of a cyclopentane ring fused to a cyclopropane ring, which is characteristic of the thujane skeleton. The molecule has the chemical formula C₁₀H₁₈O.[7] The presence of a hydroxyl (-OH) group makes it a tertiary alcohol.[4]
The key structural feature is the stereoisomerism at the carbon atom bearing the hydroxyl group, leading to the cis and trans diastereomers. The IUPAC names for the specific enantiomers are:
-
cis-Sabinene hydrate : (1S,2R,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol[8]
-
trans-Sabinene hydrate : (1S,2S,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol[9]
Caption: Chemical structures of cis- and trans-sabinene hydrate.
Physicochemical Properties
The properties of sabinene hydrate can vary between its isomers. Quantitative data, both experimental and computed, are summarized below for easy comparison.
Table 1: General Chemical Identifiers for Sabinene Hydrate Isomers
| Property | cis-Sabinene Hydrate | trans-Sabinene Hydrate | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | [7] |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | [7][8] |
| CAS Number | 15537-55-0 | 17699-16-0 | [3][5] |
| IUPAC Name | (1S,2R,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol | (1S,2S,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol | [8][9] |
| SMILES | CC(C)[C@@]12C[C@@H]1--INVALID-LINK--(O)CC2 | CC(C)[C@@]12C[C@@H]1--INVALID-LINK--(O)CC2 | [3][4] |
| InChI Key | KXSDPILWMGFJMM-OPRDCNLKSA-N | KXSDPILWMGFJMM-KXUCPTDWSA-N | [3][4] |
Table 2: Experimental Physicochemical Properties of Sabinene Hydrate Isomers
| Property | cis-Sabinene Hydrate | trans-Sabinene Hydrate | Reference(s) |
| Physical State | Solid at room temp. | Colorless to pale yellow liquid | [5][6] |
| Melting Point | 58-62 °C | Not Available | [10] |
| Boiling Point | Not Available | ~209 °C (est.) | [7] |
| Refractive Index | 1.449 (60 °C) | 1.443 (60 °C) | [8] |
| Optical Rotation | Not Available | [α]20/D +31.5±2° (c=1% in ethanol) | [10] |
| Odor | Terpineol-like | Pine-like, woody, balsamic | [4][5][8] |
Table 3: Computed Physicochemical Properties of Sabinene Hydrate
| Property | Predicted Value | Reference(s) |
| logP (Octanol/Water) | 2.1 - 2.44 | [4][7][11] |
| Water Solubility | ~0.81 g/L (practically insoluble) | [3][4] |
| Vapor Pressure | 0.02 mmHg (est.) | [7] |
| Polar Surface Area | 20.23 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, isolation, and characterization of sabinene hydrate.
Protocol 1: Synthesis of (+)-trans-Sabinene Hydrate via Catalytic Hydrogenation
This protocol is based on the synthesis from (+)-trans-4-hydroxy-β-thujene, a peroxide derived from the photooxidation of α-thujene.[12][13]
Objective: To synthesize (+)-trans-sabinene hydrate by catalytic reduction.
Materials:
-
Distillation-purified product containing (+)-trans-4-hydroxy-β-thujene (e.g., 126 millimoles)
-
Methanol (solvent)
-
Raney nickel (catalyst)
-
Hydrogen gas (H₂)
-
Hydrogenation reactor
Methodology:
-
Preparation: In a suitable hydrogenation reactor, add 22.8 g of the purified product containing 19.2 g (126 millimoles) of (+)-trans-4-hydroxy-β-thujene.[12]
-
Solvent and Catalyst Addition: Add 75 g of methanol as a solvent, followed by 1.0 g of Raney nickel as the hydrogenation catalyst.[12] The use of a solvent is optional but methanol is preferred.[12]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 10 kg/cm ².[12]
-
Reaction Conditions: Maintain the reaction temperature between 30-45 °C.[12][13] Stir the mixture continuously to ensure proper mixing and catalyst suspension.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen pressure.
-
Purification: Filter the reaction mixture to remove the Raney nickel catalyst. The resulting solution contains trans-sabinene hydrate. Further purification can be achieved by precise distillation or liquid-liquid extraction to isolate the final product.[12]
Protocol 2: Isolation of Sabinene Hydrate from Plant Material by Hydrodistillation
Sabinene hydrate is a major constituent of the essential oil of plants like sweet marjoram (Origanum majorana).[6] This protocol describes its extraction.
Objective: To isolate essential oil rich in sabinene hydrate from plant material.
Materials:
-
Fresh or dried plant material (e.g., leaves of Origanum majorana)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or hexane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Methodology:
-
Material Preparation: Weigh a suitable amount of plant material (e.g., 100 g) and place it into a large round-bottom flask.
-
Maceration: Add distilled water to the flask (e.g., 400 mL), ensuring the plant material is fully submerged. Allowing the material to macerate for several hours can improve extraction efficiency.[14]
-
Apparatus Assembly: Assemble the Clevenger-type apparatus with the round-bottom flask. Ensure all glass joints are properly sealed.[14]
-
Hydrodistillation: Heat the flask using the heating mantle. As the water boils, steam passes through the plant material, volatilizing the essential oils.[14]
-
Condensation & Collection: The mixture of steam and oil vapor is cooled in the condenser. The condensed liquid (a mixture of water and essential oil) collects in the calibrated collection tube of the Clevenger apparatus. Continue the distillation for 3-4 hours.[14]
-
Oil Separation: After distillation, allow the apparatus to cool. The essential oil, being less dense than water, will form a layer on top. Carefully collect this oil layer.
-
Solvent Extraction: Transfer the collected aqueous distillate to a separatory funnel and extract it with an organic solvent (e.g., 2 x 20 mL of diethyl ether) to recover any dissolved oil.[14]
-
Drying and Evaporation: Combine all organic fractions and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator at low temperature and pressure to yield the pure essential oil.[14]
-
Analysis: The resulting essential oil can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantify the percentage of cis- and trans-sabinene hydrate.
Caption: Workflow for the isolation of sabinene hydrate-rich essential oil.
Biosynthesis Pathway
In plants, the biosynthesis of monoterpenes like sabinene hydrate occurs primarily through the methyl-erythritol-phosphate (MEP) pathway.[1][4] The key precursor for all monoterpenes is geranyl diphosphate (GPP). Specific enzymes, known as synthases, catalyze the complex cyclization of GPP to form the bicyclic structure of sabinene. This is then hydrated to form sabinene hydrate. Different enzymes are responsible for the biosynthesis of the cis and trans isomers.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Sabinene - Wikipedia [en.wikipedia.org]
- 3. Showing Compound cis-Sabinene hydrate (FDB001456) - FooDB [foodb.ca]
- 4. Showing Compound (+)-trans-Sabinene hydrate (FDB001454) - FooDB [foodb.ca]
- 5. CAS 17699-16-0: trans-Sabinene hydrate | CymitQuimica [cymitquimica.com]
- 6. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. Sabinene hydrate | C10H18O | CID 11744854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (+)-trans-Sabinene hydrate | C10H18O | CID 11228920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sabinene hydrate analytical standard 546-79-2 [sigmaaldrich.com]
- 11. neist.res.in [neist.res.in]
- 12. US4374292A - Process for preparing α-thujene - Google Patents [patents.google.com]
- 13. JPS5528965A - Production of trans-sabinene hydrate - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
